molecular formula C50H70O6 B1214444 Mesigyna CAS No. 99897-30-0

Mesigyna

Numéro de catalogue: B1214444
Numéro CAS: 99897-30-0
Poids moléculaire: 767.1 g/mol
Clé InChI: MVRUQONLTQUUHW-ASYYKIBUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mesigyna, also known as this compound, is a useful research compound. Its molecular formula is C50H70O6 and its molecular weight is 767.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Efficacy in Contraception

Mesigyna has been shown to be highly effective as a contraceptive method. A phase III clinical study involving 534 women indicated a pregnancy rate of 0 per 100 woman-years over a total experience of 4688 woman-months. The overall discontinuation rate was recorded at 17.9%, with bleeding problems being the primary cause for 5.1% of discontinuations .

Menstrual Pattern and Side Effects

Research indicates that this compound positively influences menstrual patterns. In a study with 36 women, after six months of treatment, approximately 80% reported normal menstrual cycles. Notably, while serum lipoprotein levels showed no significant changes, some alterations were observed in coagulation parameters and liver function tests .

Table 1: Summary of Menstrual Pattern Changes with this compound

Time PointNormal Menstrual Pattern (%)Side Effects Observed (%)
BaselineN/AN/A
After 3 Months~66Acceptable
After 6 Months~80Minimal

Lipid Metabolism and Coagulation

The effects of this compound on lipid metabolism have been a focus of various studies. One study reported slight decreases in total triglycerides and HDL cholesterol levels after six months of use, indicating that this compound does not adversely affect lipid profiles significantly . Furthermore, coagulation parameters remained stable, suggesting that this compound is safe concerning thromboembolic events.

Bone Density and Endometrial Health

A two-year comparative study involving premenopausal women showed no significant changes in spinal bone density or the incidence of endometrial hyperplasia among users of this compound compared to those using an intrauterine device (IUD) . This reinforces the notion that this compound is a low-risk option for contraception without compromising bone health.

Table 2: Comparative Outcomes of this compound vs IUD

ParameterThis compound Group (n=49)IUD Group (n=99)
Pregnancy Rate03
Discontinuation Rate (Bleeding)20%4%
Endometrial HyperplasiaNoneNone

Case Studies and Observational Research

Several observational studies have supported the findings regarding the effectiveness and safety profile of this compound. For instance, an observational study conducted in Peru highlighted its routine use among women in reproductive age, confirming its safety and efficacy in preventing pregnancy .

Another comprehensive review indicated that users experienced fewer menstrual disturbances compared to other contraceptive methods, enhancing user satisfaction and adherence to the regimen .

Q & A

Basic Research Questions

Q. What study designs are most appropriate for evaluating Mesigyna's long-term safety and efficacy in diverse populations?

Methodological Answer: Prospective observational cohort studies with longitudinal follow-up (e.g., 24–36 months) are recommended to assess safety and efficacy. These should include standardized adverse event (AE) reporting protocols, regular follow-up intervals (e.g., every 3 months), and stratification by age, parity, and comorbidities. For example, a Peruvian study (n=237) used three telephonic follow-ups over 12 months to track AEs .

Study Design Key Parameters Example from Literature
Prospective cohortAE incidence, pregnancy rates, discontinuation rates0.17/100 woman-years pregnancy rate over 24 months
Longitudinal observationalAdherence metrics, bleeding patterns, systemic effects63% adherence rate reported in Latin American trials

Q. How can researchers confirm this compound's contraceptive efficacy in understudied populations?

Methodological Answer: Conduct multicenter trials with standardized efficacy endpoints (e.g., Pearl Index, life-table analysis). Ensure sample diversity by including underrepresented groups (e.g., adolescents, postpartum women). Use comparator arms with established contraceptives (e.g., COCs) to contextualize findings. A Latin American Phase III trial (n=652) achieved 0% pregnancy rates at 12 months using this approach .

Q. What are the best practices for reporting adverse events in this compound clinical studies?

Methodological Answer: Adopt WHO’s AE grading system and MedDRA terminology for consistency. Include severity, causality (e.g., Naranjo scale), and temporal relationships. The Peruvian study reported 32.9% AE incidence (285.7/100 woman-years), with detailed categorization of bleeding irregularities and systemic effects .

Advanced Research Questions

Q. How should researchers address discrepancies in adverse event rates across this compound studies?

Methodological Answer: Conduct meta-analyses to reconcile conflicting data. For example, compare AE rates from the Peruvian study (32.9% ) with Latin American trials (2.4–2.5% ). Use subgroup analysis to identify confounding variables (e.g., regional prescribing practices, follow-up protocols). Apply mixed-effects models to account for heterogeneity in study designs.

Q. What methodologies are effective for integrating preclinical toxicology data with clinical safety profiles?

Methodological Answer: Cross-reference animal toxicology data (e.g., rodent/rabbit studies showing no genotoxicity ) with clinical AE databases. Use translational frameworks like the FDA’s Animal Rule, emphasizing dose extrapolation and biomarker validation. For instance, preclinical findings of androgenization in male fetal rats at high doses warrant vigilance in human studies involving hormonal interactions.

Preclinical Finding Clinical Relevance
No genotoxicity in Ames tests Supports safety in human trials, barring high-dose exposures
Androgenization in fetal rats Highlights need for teratogenicity monitoring in unintended pregnancies

Q. How can researchers optimize longitudinal adherence tracking in this compound studies?

Methodological Answer: Implement hybrid data collection (e.g., telephonic surveys, electronic health records, and SMS-based reminders). Validate self-reported adherence with biochemical markers (e.g., serum estradiol levels). The Peruvian study used structured telephonic interviews at 1, 6, and 12 months to minimize attrition .

Q. What statistical approaches are suitable for analyzing time-to-event data in this compound discontinuation studies?

Methodological Answer: Use Kaplan-Meier survival analysis to model discontinuation rates, with log-rank tests for inter-group comparisons. Cox proportional hazards models can adjust for covariates like age or AE severity. A Latin American trial reported a 17.9% discontinuation rate at 12 months using these methods .

Q. Methodological Guidelines

Q. How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound studies?

Methodological Answer:

  • Feasible : Prioritize questions answerable within resource constraints (e.g., retrospective analysis of existing trial data ).
  • Novel : Investigate understudied interactions (e.g., this compound’s impact on bone mineral density in long-term users).
  • Ethical : Ensure compliance with human subject protocols (e.g., informed consent for vulnerable populations ).
  • Relevant : Align with global health priorities (e.g., improving contraceptive access in low-resource settings ).

Q. What are the key considerations for designing questionnaires in this compound adherence studies?

Methodological Answer:

  • Use Likert scales for subjective metrics (e.g., satisfaction).
  • Avoid leading questions to reduce bias.
  • Pilot-test questionnaires with a representative sample (n=30) to refine clarity .
  • Example: A validated tool could assess bleeding patterns using WHO’s 30-day diary method .

Q. Data Contradiction Analysis

Q. How to resolve contradictions in this compound’s efficacy data (e.g., 0% vs. 0.17% pregnancy rates)?

Methodological Answer:

  • Step 1 : Audit trial protocols for methodological differences (e.g., follow-up frequency, pregnancy confirmation methods).
  • Step 2 : Perform sensitivity analysis to assess robustness of results.
  • Step 3 : Publish findings with transparency about limitations (e.g., attrition bias in longitudinal studies ).

Propriétés

Numéro CAS

99897-30-0

Formule moléculaire

C50H70O6

Poids moléculaire

767.1 g/mol

Nom IUPAC

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H38O3.C23H32O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h2,18,21-24H,4,6-17H2,1,3H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t21-,22+,23+,24-,26-,27-;18-,19-,20+,21+,23+/m01/s1

Clé InChI

MVRUQONLTQUUHW-ASYYKIBUSA-N

SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

SMILES isomérique

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

SMILES canonique

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Synonymes

Estracomb TTS
estradiol, norethindrone drug combination
HRP 102
HRP-102
HRP102
Mesigyna

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.